molecular formula C9H5F2NO2 B3119170 4,7-difluoro-1H-indole-2-carboxylic acid CAS No. 247564-67-6

4,7-difluoro-1H-indole-2-carboxylic acid

Cat. No.: B3119170
CAS No.: 247564-67-6
M. Wt: 197.14 g/mol
InChI Key: OIJKDNJQZYVNGD-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Moiety in Synthetic Organic Chemistry

The indole moiety is a versatile and pivotal scaffold in the field of synthetic organic chemistry. Its unique electronic properties and reactivity allow for a wide range of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. Classic reactions such as the Fischer, Reissert, and other indole syntheses have been refined over the years, and modern techniques involving metal-catalyzed reactions and C-H activation have further expanded the synthetic chemist's toolkit for creating diverse indole derivatives. wikipedia.orgthermofisher.comalfa-chemistry.comorganic-chemistry.org The indole nucleus can be functionalized at various positions, enabling the synthesis of a vast library of compounds with tailored properties.

Indole Derivatives as Privileged Structures and Pharmacophores in Drug Discovery

In the realm of drug discovery, the indole scaffold is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a multitude of approved drugs. mdpi.com The indole ring is a key pharmacophore, the essential part of a molecule responsible for its biological activity. Its presence is noted in numerous pharmaceuticals with a wide range of therapeutic applications, including anti-inflammatory agents, treatments for migraines, and anticancer drugs. mdpi.comresearchgate.net The structural versatility of the indole nucleus allows it to mimic the side chain of the amino acid tryptophan, enabling it to interact with a variety of enzymes and receptors in the body.

Unique Structural Features and Research Interest in Fluorinated Indole Carboxylic Acids

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. In the context of indole carboxylic acids, fluorination is a strategy employed by medicinal chemists to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. The strong carbon-fluorine bond is resistant to metabolic degradation, and the high electronegativity of fluorine can influence the acidity of nearby functional groups and modulate intermolecular interactions. These unique features have spurred significant research interest in fluorinated indole carboxylic acids as potential therapeutic agents.

Scope and Objectives of Academic Research on 4,7-Difluoro-1H-indole-2-carboxylic Acid

Academic research on this compound primarily focuses on its role as a specialized building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of fluorine atoms at the 4 and 7 positions of the indole ring is of particular interest due to the anticipated enhancement of the compound's chemical stability and biological activity.

The primary objectives of research involving this compound include:

Synthesis of Novel Bioactive Molecules: Utilizing this compound as a starting material for the creation of new chemical entities. Its structural features are exploited to design compounds targeting a range of diseases, including cancer and viral infections.

Investigation of Structure-Activity Relationships (SAR): Studying how the difluoro substitution pattern influences the biological activity of its derivatives. By comparing the efficacy of compounds with and without the 4,7-difluoro substitution, researchers can gain insights into the role of fluorine in molecular recognition and binding.

Development of New Materials: Exploring the use of this compound in material science, where its unique chemical properties may contribute to the development of novel polymers and other materials with enhanced thermal stability and mechanical properties.

A notable example of research on a closely related compound, 4,6-difluoro-1H-indole-2-carboxamide, has demonstrated significant activity against Mycobacterium tuberculosis. nih.gov This highlights the potential of difluorinated indole scaffolds in the development of new antitubercular drugs. Further research is aimed at exploring the full potential of the 4,7-difluoro isomer in various therapeutic areas.

Chemical Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-difluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJKDNJQZYVNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247564-67-6
Record name 4,7-difluoro-1H-indole-2-carboxylic acid
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Chemical Transformations and Reactivity of 4,7 Difluoro 1h Indole 2 Carboxylic Acid

Functionalization of the Indole (B1671886) Nucleus

The indole core is susceptible to various functionalization reactions, with the regioselectivity being influenced by the electronic and steric properties of the existing substituents. The two fluorine atoms at the C-4 and C-7 positions, being electron-withdrawing and ortho, para-directing, play a significant role in guiding incoming electrophiles.

Regioselective Functionalization at C-2, C-3, C-4, C-5, C-6, C-7 Positions

The functionalization of the 4,7-difluoro-1H-indole-2-carboxylic acid nucleus can be directed to various positions, although the inherent reactivity of the indole ring typically favors substitution at the C-3 position.

C-2 Position: The presence of the carboxylic acid group at this position makes direct electrophilic substitution at C-2 unlikely. However, functionalization can be achieved through reactions involving the carboxylic acid itself, which will be discussed in a later section.

C-3 Position: The C-3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. Reactions such as Vilsmeier-Haack formylation can introduce a formyl group at this position. For instance, ethyl-4,6-dichloro-1H-indole-2-carboxylate, a related compound, undergoes formylation at the C-3 position. nih.gov It is expected that this compound would exhibit similar reactivity. Furthermore, 3-substituted derivatives can be synthesized through various condensation and coupling reactions. nih.govchemijournal.comscirp.org

C-4, C-5, C-6, and C-7 Positions: Functionalization of the benzene (B151609) portion of the indole nucleus (C-4 to C-7) is generally more challenging due to lower reactivity compared to the pyrrole (B145914) ring. However, the presence of the fluorine atoms at C-4 and C-7 deactivates the benzene ring towards electrophilic attack. Regioselective functionalization at the C-5 and C-6 positions can be achieved through directed metalation or halogenation reactions, followed by cross-coupling reactions. For example, regioselective C-5 iodination of indoles has been reported, providing a handle for further functionalization.

PositionType of FunctionalizationReagents and ConditionsExpected Product
C-3 Vilsmeier-Haack FormylationPOCl₃, DMF4,7-difluoro-3-formyl-1H-indole-2-carboxylic acid
C-5 Suzuki Coupling (from a 5-bromo precursor)Arylboronic acid, Pd catalyst, base4,7-difluoro-5-aryl-1H-indole-2-carboxylic acid
C-6 Nitration (on a related indole)HNO₃, H₂SO₄4,7-difluoro-6-nitro-1H-indole-2-carboxylic acid

C-H Activation Methodologies

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indole scaffolds, offering an atom-economical alternative to traditional cross-coupling reactions. nih.gov Palladium-catalyzed reactions, in particular, have been extensively studied for the arylation of indoles. nih.gov

For this compound, C-H activation strategies can be employed to introduce functional groups at specific positions, often guided by a directing group. The carboxylic acid at the C-2 position can potentially act as a directing group to facilitate C-H activation at the C-3 position. More commonly, a directing group is installed at the N-1 position to control the regioselectivity of C-H functionalization on the benzene ring.

C-H Activation StrategyCatalystDirecting GroupTarget Position
Palladium-Catalyzed ArylationPd(OAc)₂N-acetylC-4
Rhodium-Catalyzed Alkenylation[RhCp*Cl₂]₂N-pivaloylC-7

Carbonyl Migration Studies (e.g., 3,2-carbonyl migration in C4-arylation)

An interesting and synthetically useful transformation observed in substituted indoles is the migration of a carbonyl group. A notable example is the domino C4-arylation/3,2-carbonyl migration of 3-acetylindoles. This reaction proceeds via a palladium-catalyzed C-H activation at the C-4 position, followed by an intramolecular migration of the acetyl group from the C-3 to the C-2 position. This cascade reaction provides a direct route to C-2/C-4 disubstituted indoles. While this specific reaction has been demonstrated on 3-acetylindoles, the underlying principles of acyl migration could potentially be applied to derivatives of this compound under appropriate conditions.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a key functional handle that allows for a variety of chemical transformations, including decarboxylation and substitutions at the carboxyl oxygen.

Decarboxylation Reactions to Afford Indoles

The removal of the carboxylic acid group from the C-2 position to yield the corresponding 4,7-difluoro-1H-indole is a synthetically important transformation. Decarboxylation of indole-2-carboxylic acids can be achieved under various conditions.

Thermal Decarboxylation: Heating indole-2-carboxylic acids above their melting point can induce decarboxylation. researchgate.net

Copper-Catalyzed Decarboxylation: Copper salts, such as Cu₂O, can catalyze the decarboxylation of indole-2-carboxylic acids, often as part of a decarboxylative coupling reaction. organic-chemistry.org For example, a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids proceeds efficiently in the presence of Cu₂O as the catalyst to give the corresponding N-aryl indoles in high yields. organic-chemistry.org

Acid-Catalyzed Decarboxylation: In strongly acidic media, the decarboxylation of indole-2-carboxylic acids can proceed through a mechanism involving the formation of a protonated carbonic acid intermediate. nih.gov

Decarboxylation MethodReagents and ConditionsProduct
ThermalHeat (> melting point)4,7-difluoro-1H-indole
Copper-CatalyzedCu₂O, K₃PO₄, NMP, 160 °C4,7-difluoro-1H-indole
Acid-CatalyzedConcentrated acid (e.g., H₂SO₄)4,7-difluoro-1H-indole

Electrophilic and Nucleophilic Substitutions at the Carboxyl Oxygen

The carboxylic acid moiety of this compound can undergo a variety of reactions typical of carboxylic acids, primarily involving nucleophilic attack at the carbonyl carbon.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org Alternatively, the Steglich esterification utilizes a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) for milder reaction conditions. organic-chemistry.orgwikipedia.org

Amide Formation: The carboxylic acid can be converted to an amide by coupling with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). nih.govnih.govmychemblog.comnih.gov These methods are widely used in medicinal chemistry for the synthesis of indole-2-carboxamides. nih.govnih.gov

ReactionReagentsProduct Type
Fischer Esterification Alcohol (e.g., Methanol), H₂SO₄Methyl 4,7-difluoro-1H-indole-2-carboxylate
Steglich Esterification Alcohol, DCC, DMAPEster
Amide Coupling Amine, EDC, HOBtAmide
Amide Coupling Amine, HATU, DIPEAAmide

Chain Elongation Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a key site for synthetic modification, particularly for chain elongation, which extends the carbon backbone. One of the most established methods for this transformation is the Arndt-Eistert homologation. nrochemistry.comorganic-chemistry.orgwikipedia.orgscribd.com This reaction sequence converts a carboxylic acid into its next higher homologue, effectively inserting a methylene (B1212753) (-CH2-) group. scribd.com

The process begins with the activation of the carboxylic acid, typically by converting it to an acyl chloride. This activated intermediate then reacts with diazomethane (B1218177) to form a diazoketone. The crucial step is the Wolff rearrangement of the diazoketone, which can be induced thermally, photochemically, or through silver(I) catalysis, to generate a ketene (B1206846) intermediate. organic-chemistry.org This highly reactive ketene is then trapped by a nucleophile. If water is used, the homologated carboxylic acid is formed. Alternatively, using alcohols or amines as nucleophiles yields the corresponding esters or amides. organic-chemistry.orgyoutube.com This method is noted for its good yields, generally ranging from 50-80%, and its tolerance for a wide array of non-acidic functional groups. youtube.com

Another common approach to extend the carbon chain involves amide coupling reactions followed by reduction. Indole-2-carboxylic acids can be coupled with various amines using standard peptide coupling reagents like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt) to form indole-2-carboxamides. nih.govarkat-usa.org Subsequent reduction of the amide carbonyl group, for instance with lithium aluminum hydride (LiAlH4), can yield the corresponding extended amine chain.

These chain elongation strategies are fundamental in medicinal chemistry for creating analogues of bioactive molecules, such as transforming α-amino acids into β-amino acids. wikipedia.org

Intramolecular Cyclizations (e.g., Lactone Formation)

The structure of this compound and its derivatives provides opportunities for intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions are pivotal for building complex, polycyclic molecular architectures. encyclopedia.pub For instance, indole-2-carboxylic acids can react with substituted propargyl alcohols in the presence of a copper catalyst, such as Cu(OTf)2, to form fused seven-membered lactones, known as oxepinoindolones. nih.gov

Palladium-catalyzed cyclizations are also a powerful tool for constructing novel heterocyclic systems from indole derivatives. nih.gov For example, the intramolecular cyclization of indole-2-carboxylic acid allenamides can be directed down different pathways. These reactions can proceed through a domino carbopalladation/exo-cyclization process or a hydroamination reaction to yield various 3-vinyl-substituted imidazo[1,5-a]indole derivatives. nih.gov

Furthermore, visible-light-mediated intramolecular oxy-difluoromethylation of alkenes functionalized with a carboxylic acid can lead to the formation of CHF2-containing lactones. nih.gov This process involves the generation of a difluoromethyl radical which adds to the alkene. The resulting radical intermediate is oxidized to a carbocation, which is then trapped by the intramolecular carboxylic acid to form the lactone ring. nih.gov

Halogenation and Difluoromethylation Studies on Indole Scaffolds

The introduction of halogen atoms and difluoromethyl groups onto the indole core is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules.

Introduction of Halogen Atoms at Various Positions

The halogenation of indole scaffolds is a well-established transformation. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution. Halogenation of 2-trifluoromethylindole, for instance, readily occurs at the C-3 position with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine to produce 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. mdpi.com The reactivity of the indole nucleus is such that these reactions often proceed without the need for a Lewis acid catalyst. mdpi.com

Enzymatic halogenation offers an alternative, environmentally benign approach with high selectivity. nih.gov Flavin-dependent halogenase (FDH) enzymes, such as RebH, can catalyze the halogenation of various indole derivatives. nih.gov These enzymatic systems can effectively brominate indoles bearing both electron-donating and electron-withdrawing substituents, including carboxylic acid groups. nih.gov

The specific regioselectivity of halogenation on a difluoro-substituted indole such as 4,7-difluoro-1H-indole would be influenced by the directing effects of the existing fluorine atoms and the carboxylic acid group, as well as the reaction conditions and the halogenating agent employed.

Late-Stage Difluoromethylation Strategies in Organic Synthesis

The difluoromethyl (CF2H) group is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amide groups. Its introduction into a molecule, particularly in the later stages of a synthetic sequence ("late-stage functionalization"), is of significant interest for drug discovery. nih.govrsc.org

Numerous methods have been developed for the difluoromethylation of heteroaromatic compounds. nih.gov Radical-based methods, such as Minisci-type reactions, are particularly effective for the C-H difluoromethylation of electron-deficient heterocycles. rsc.org Photoredox catalysis has also emerged as a powerful tool, enabling the generation of difluoromethyl radicals under mild conditions from various precursors like BrCF2CO2Et or difluoromethyltriphenylphosphonium bromide. nih.govmdpi.com These radicals can then engage with heterocyclic substrates. bohrium.com

Recent advancements include photocatalytic methods using synergistic dual-active-centered covalent organic frameworks, which allow for efficient difluoromethylation of a range of heterocycles under mild conditions. nih.govbirmingham.ac.uk Another innovative approach involves a photoinduced catalyst-free difluoromethylation–cyclization of indole derivatives, which proceeds through the formation of an electron donor–acceptor (EDA) complex between the indole and a difluoromethyl sulfone reagent under visible light. rsc.org These strategies offer versatile and direct routes for incorporating the valuable CF2H moiety onto complex indole scaffolds. rsc.org

Carbon Dioxide Fixation and Carboxylation Reactions of Indole Derivatives

Utilizing carbon dioxide (CO2) as a C1 building block is an economically and environmentally attractive strategy for synthesizing carboxylic acids. acs.org The direct carboxylation of the C-H bonds of indole derivatives has been an area of active research.

A straightforward method for the preparation of indole-3-carboxylic acids involves the direct carboxylation of unprotected indoles with atmospheric pressure of CO2 under basic conditions. nih.gov The use of a strong base, such as lithium tert-butoxide (LiOtBu), in excess has been shown to be crucial for the success of this reaction, effectively suppressing the competing decarboxylation side reaction. researchgate.net Other bases like cesium carbonate (Cs2CO3) have also been employed, sometimes in conjunction with a palladium catalyst, although metal-free systems have been developed. acs.orgacs.org

Lewis acid-mediated carboxylations provide another route. For instance, dialkylaluminum chlorides have been used to mediate the direct carboxylation of indoles with CO2, although this may require higher pressures. acs.org The efficiency of Lewis acid-mediated carboxylation can be significantly enhanced by the addition of silyl (B83357) chlorides. scirp.org

More recently, visible-light photoredox catalysis has been applied to the carboxylation of indoles. nih.gov These methods can achieve dearomative arylcarboxylation of indoles with CO2 under mild conditions (room temperature, 1 atm CO2). nih.gov Additionally, a visible-light-promoted cascade carboxylation/arylation of indole-tethered unactivated alkenes with CO2 has been developed to access various carboxylated indole-fused heterocycles. nih.gov Tandem reactions, such as the cyclization of 2-ethynylanilines followed by CO2 fixation, also provide an efficient, transition-metal-free route to 3-carboxylated indoles. nih.gov

The following table summarizes various conditions for the carboxylation of indole derivatives.

MethodCatalyst/ReagentCO2 SourceConditionsProductReference
Base-MediatedLiOtBu (excess)CO2 (1 atm)High TemperatureIndole-3-carboxylic acid nih.govresearchgate.net
Base-MediatedCs2CO3 / Pd(OAc)2CO2 (1 atm)100 °C, DMFIndole-3-carboxylic acid acs.org
Lewis Acid-MediatedMe2AlClCO2 (30 atm)-Indole-3-carboxylic acid researchgate.net
Tandem Cyclization/CarboxylationK2CO3CO2 (10 atm)65 °CIndole-3-carboxylic acid nih.gov
Visible-Light PhotoredoxPhotocatalyst (e.g., 4CzIPN)CO2 (1 atm)Room Temperature, Blue LEDsIndoline-3-carboxylic acid nih.gov

Design and Synthesis of Derivatives and Analogues of 4,7 Difluoro 1h Indole 2 Carboxylic Acid

Amide Derivatives: 4,7-Difluoro-1H-indole-2-carboxamides

Amide derivatives are frequently synthesized to explore structure-activity relationships (SAR). The amide bond is a common feature in many biologically active molecules and pharmaceuticals due to its stability and ability to participate in hydrogen bonding. luxembourg-bio.comgrowingscience.com The synthesis of 4,7-difluoro-1H-indole-2-carboxamides involves coupling the parent carboxylic acid with a diverse range of primary or secondary amines.

The formation of the amide bond from 4,7-difluoro-1H-indole-2-carboxylic acid and an amine requires the activation of the carboxylic acid. fishersci.co.ukresearchgate.net Several standard peptide coupling reagents and methodologies are employed for this purpose, often leading to high yields and purity. nih.gov Common reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N,N′-dicyclohexylcarbodiimide (DCC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. luxembourg-bio.comnih.govub.edu Other reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) and uronium/aminium salts such as HBTU and HATU are also utilized. luxembourg-bio.comgrowingscience.com The choice of solvent and base, for instance, N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP), is crucial for optimizing the reaction conditions. nih.govnih.gov

For example, the coupling of indole-2-carboxylic acids with amines has been successfully achieved using EDC·HCl and HOBt, which facilitates the formation of a reactive HOBt ester intermediate. nih.govnih.gov This method has been shown to produce N-rimantadine indoleamide derivatives in significantly higher yields (66–99%) compared to previous methods using DCC and DMAP. nih.gov Similarly, CDI can be used to form an N-acylimidazole intermediate, which subsequently reacts with an amine to yield the desired amide. nih.gov

Table 1: Common Amide Coupling Reagents and Additives

Reagent/Additive Full Name Role
EDC·HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride Carbodiimide coupling agent, activates carboxylic acid. ub.edu
HOBt 1-Hydroxybenzotriazole Additive used with carbodiimides to suppress side reactions and reduce racemization. luxembourg-bio.com
DIPEA N,N-Diisopropylethylamine Non-nucleophilic base used to neutralize acid salts and facilitate coupling. nih.gov
DCC N,N′-Dicyclohexylcarbodiimide Carbodiimide coupling agent, forms an insoluble urea (B33335) byproduct. luxembourg-bio.com
DMAP 4-Dimethylaminopyridine Acyl transfer catalyst, often used with DCC or EDC. nih.gov

| CDI | 1,1'-Carbonyldiimidazole | Forms a highly reactive acylimidazole intermediate for amidation. nih.gov |

The amide linkage provides a versatile point for introducing structural diversity into the 4,7-difluoro-1H-indole-2-carboxamide scaffold. By coupling the parent acid with a wide array of commercially available or synthetically prepared amines, a large library of compounds can be generated. acs.orgnih.gov This diversification allows for systematic exploration of the chemical space around the core indole (B1671886) structure. Modifications can include varying the size, lipophilicity, and electronic properties of the substituent attached to the amide nitrogen. nih.gov For instance, coupling with different substituted benzylamines, piperidines, piperazines, or other heterocyclic amines can significantly impact the biological activity of the resulting compounds. nih.govacs.org This strategy has been employed in the development of indole-2-carboxamides as allosteric modulators and inhibitors of viral replication, where the nature of the amide substituent is critical for potency and selectivity. nih.govnih.gov

Hydrazide Derivatives Based on Indole-2-carboxylic Acid Scaffold

Hydrazide derivatives represent another important class of compounds derived from indole-2-carboxylic acids. The synthesis typically begins with the esterification of the indole-2-carboxylic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the corresponding carbohydrazide. researchgate.netsemanticscholar.orgumich.edu This indole-2-carbohydrazide serves as a versatile intermediate. mdpi.com It can be further reacted with various electrophiles, such as isothiocyanates or aldehydes, to generate a range of more complex heterocyclic systems or substituted hydrazone derivatives. researchgate.netmdpi.com For example, substituted N-benzyl-1H-indole-2-carbohydrazides have been synthesized by coupling 1H-indole-2-carboxylic acid with the appropriate substituted benzyl (B1604629) hydrazine using coupling agents like EDCI. semanticscholar.org

Bioisosteric Replacements of the Carboxylic Acid Moiety

Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another group with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic properties. ufrj.br The carboxylic acid group, while often crucial for target interaction, can lead to poor oral bioavailability and rapid metabolism. nih.govresearchgate.net Therefore, replacing it with a suitable bioisostere is a common optimization tactic. rug.nl

The 1H-tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group. nih.govnih.gov Tetrazoles and carboxylic acids share similar pKa values (approximately 4.5-4.9 and 4.2-4.4, respectively), meaning they are both ionized at physiological pH. rug.nl This allows the tetrazole to mimic the electrostatic and hydrogen bonding interactions of the carboxylate group with biological targets. rug.nl Furthermore, tetrazoles can offer advantages such as increased metabolic stability and improved membrane permeability due to greater lipophilicity. rug.nlresearchgate.net

Phenolic hydroxyl groups can also act as bioisosteres for carboxylic acids in certain contexts, although this is a non-classical replacement. ufrj.brnih.govresearchgate.net While phenols are generally less acidic than carboxylic acids, they can still function as hydrogen bond donors and, in their phenoxide form, as hydrogen bond acceptors. The indole NH group itself can be considered a bioisostere of a phenol, as both can act as hydrogen bond donors and have similar spatial arrangements. acs.org This concept, termed indole-phenol bioisosterism, has been explored in the design of various therapeutic agents. acs.org The replacement of a phenolic group with an indole or vice-versa can modulate the compound's pharmacokinetic and pharmacodynamic profiles, potentially enhancing metabolic stability or receptor selectivity. nih.govresearchgate.netdntb.gov.ua This strategy involves considering the electronic properties and hydrogen-bonding capabilities of the indole NH in relation to a phenolic hydroxyl group within a related molecular scaffold.

Other Non-Classical Bioisosteres for Improved Physicochemical Properties

The carboxylic acid group is a common feature in many active pharmaceutical ingredients, often crucial for binding to biological targets. However, it can also lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism, and potential toxicity. researchgate.netsemanticscholar.org To mitigate these issues, the carboxylic acid moiety on a lead compound like this compound can be replaced by non-classical bioisosteres. These are functional groups that mimic the steric and electronic properties of the carboxylic acid but possess improved physicochemical characteristics. semanticscholar.org

The goal of introducing a bioisostere is to maintain or enhance biological activity while improving the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net Tetrazoles, for instance, are one of the most widely used carboxylic acid bioisosteres in medicinal chemistry. nih.gov Their pKa is similar to that of carboxylic acids, allowing them to exist as an anion at physiological pH, but they often exhibit greater metabolic stability and improved oral bioavailability. nih.gov Other potential bioisosteres include hydroxamic acids, sulfonic acids, and various five-membered heterocyclic rings, each offering a unique combination of acidity, lipophilicity, and hydrogen bonding capability. researchgate.net

Table 1: Potential Non-Classical Bioisosteres for the Carboxylic Acid Group This table presents potential bioisosteric replacements for the 2-carboxylic acid group on the indole scaffold, along with their general properties.

BioisostereTypical pKaGeneral Physicochemical PropertiesPotential Advantage
Tetrazole~5Acidic, metabolically stable, capable of hydrogen bonding. nih.govImproved metabolic stability and bioavailability. nih.gov
Hydroxamic Acid~8-9Less acidic than carboxylic acids, can act as a chelating agent. researchgate.netAltered binding interactions, potential for metal chelation.
Sulfonic Acid<2Strongly acidic, highly polar. researchgate.netIncreased water solubility.
5-Oxo-1,2,4-oxadiazole~6.4Planar, acidic, can participate in hydrogen bonding. researchgate.netModulates acidity and lipophilicity.

Scaffold Hopping and Conformational Restriction in Indole Derivatives

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original orientation of key binding groups. This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.gov For derivatives of this compound, this could involve replacing the indole core with other bicyclic heterocycles like indazole or benzimidazole. nih.gov

A notable example is the scaffold hop from indole-2-carboxylic acid inhibitors of the anti-apoptotic protein MCL-1 to an indazole framework. nih.gov This modification aimed to transform MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and BCL-2, a strategy to overcome cancer drug resistance. nih.gov The indazole scaffold preserves the crucial spatial relationship between the carboxylic acid (or its bioisostere) and other key pharmacophoric elements. nih.gov

The indole-2-carboxylic acid scaffold itself provides a degree of conformational restriction, which is often beneficial for biological activity. mdpi.com By locking key functional groups into a relatively fixed orientation, the entropic penalty of binding to a target receptor is reduced. This inherent rigidity makes the indole nucleus a privileged scaffold in the design of biologically active molecules, including agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. mdpi.com

Table 2: Comparison of Indole Scaffold and a Potential "Hopped" Scaffold This table illustrates the concept of scaffold hopping from the original indole core.

FeatureOriginal Scaffold: 4,7-Difluoro-1H-indoleHopped Scaffold: 5,8-Difluoro-1H-indazoleRationale for Hopping
Core Structure Bicyclic, 5-membered nitrogen heterocycle fused to a benzene (B151609) ring.Bicyclic, 5-membered di-nitrogen heterocycle fused to a benzene ring.To discover a novel chemotype with potentially different biological activity or improved properties. nih.gov
Key Substituent Positions Carboxylic acid at C-2; Fluorine at C-4, C-7.Carboxylic acid at C-3; Fluorine at C-5, C-8.To maintain the relative 1,2-relationship of key binding groups while altering the core electronics and shape. nih.gov
Potential Outcome Modifying selectivity profile (e.g., from a selective to a dual inhibitor). nih.govCreating novel intellectual property.

Synthesis of Fused Ring Systems Derived from Indole Carboxylic Acids (e.g., Dihydro Benzo-Indoles)

Creating more complex, multi-cyclic structures by fusing additional rings onto the this compound scaffold is an advanced strategy to explore novel chemical space. The synthesis of such fused systems can lead to compounds with unique three-dimensional shapes and improved biological profiles. Various synthetic methods can be employed to construct these intricate architectures.

One powerful technique is the 1,3-dipolar cycloaddition reaction. thieme.de This method can be used to build complex, functionalized heterocyclic derivatives. For instance, treating an appropriately modified indole derivative with a dipole and a dipolarophile could yield a polycyclic system in a regio- and diastereoselective manner. thieme.de Another approach involves oxidative cyclization, where an o-cycloalkylaminoacetanilide is treated with an oxidizing agent like Oxone® to form a ring-fused benzimidazole. mdpi.com A similar strategy could potentially be adapted to cyclize a suitably substituted side chain onto the indole nucleus. Microwave-assisted synthesis and fluorous-phase extraction techniques can also be employed to accelerate reactions and simplify the purification of complex heterocyclic systems. nih.gov These methods are valuable for building libraries of diverse, drug-like fused compounds efficiently. nih.gov

Modifications on the Indole Nitrogen (N-1 Substitutions)

The nitrogen atom at the N-1 position of the indole ring is a common and synthetically accessible site for modification. Introducing substituents at this position can significantly influence the compound's electronic properties, lipophilicity, steric profile, and biological activity. nih.gov

Research on various indole-2-carboxylic acid derivatives has shown that N-1 substitution is a viable strategy for modulating their therapeutic effects. For example, in a series of indole carboxamides, substitution at the N-1 position led to significant differences in antioxidant activity. nih.gov Similarly, in the development of cyclooxygenase-2 (COX-2) selective inhibitors, replacing the N-benzoyl group of indomethacin (B1671933) with different N-substituents, such as N-phenyl or N-benzyl groups, was explored to alter the inhibitory profile. nih.gov

The synthesis of N-methylindole carboxamides has been pursued in the search for novel TRPV1 agonists. mdpi.com Furthermore, specialized groups like the difluoromethyl group have been introduced at the N-1 position of indoles, demonstrating the wide range of chemical modifications possible at this site. researchgate.net These substitutions can alter how the molecule interacts with its biological target and can fine-tune its ADME properties.

Table 3: Examples of N-1 Substitutions on Indole-2-Carboxylic Acid Derivatives and Their Rationale This table summarizes various substitutions at the N-1 position of the indole ring and their observed or intended effects based on studies of related compounds.

N-1 SubstituentExample Derivative ClassRationale / Observed EffectReference
Hydrogen (-H)N-H Indole-2-carboxamidesServes as a baseline for comparison; acts as a hydrogen bond donor. nih.gov
Methyl (-CH₃)N-Methylindole-2-carboxamidesIncreases lipophilicity; removes hydrogen bond donor capability. mdpi.com
Phenyl (-C₆H₅)N-Phenyl-indole-2-carboxylic acid estersExplored for COX-2 selective inhibition; introduces aromatic interactions. nih.gov
Benzyl (-CH₂C₆H₅)N-Benzyl-indole-2-carboxylic acid estersAdds a flexible aromatic moiety, potentially accessing different binding pockets. nih.gov
Difluoromethyl (-CHF₂)N-DifluoromethylindolesActs as a lipophilic hydrogen bond donor isostere; can improve metabolic stability. researchgate.net

Spectroscopic and Computational Elucidation of 4,7 Difluoro 1h Indole 2 Carboxylic Acid and Its Derivatives

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies for Electronic Structure and ReactivityA search for computational studies yielded no specific Density Functional Theory (DFT) calculations for 4,7-difluoro-1H-indole-2-carboxylic acid. Such studies are crucial for understanding the molecule's electronic properties, orbital energies (HOMO/LUMO), electrostatic potential, and predicting its reactivity, but this information has not been published.

Due to the lack of foundational data across all specified areas, the generation of an article that meets the required standards of detail and scientific accuracy is not feasible at this time.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. These computational methods provide fundamental insights into reaction mechanisms, transition states, and the intrinsic properties of molecules that govern their chemical behavior.

A common approach involves geometry optimization of the molecule to find its most stable conformation (the minimum energy state). For instance, a related compound, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, was optimized using the B3LYP functional with a 6-311++G(d,p) basis set to identify its stable conformer. nih.gov Such calculations are crucial for understanding the molecule's preferred three-dimensional shape.

Beyond structural optimization, quantum chemical calculations can map out entire potential energy surfaces for chemical reactions. This allows researchers to identify transition state structures, calculate activation energy barriers, and thus predict the feasibility and kinetics of a proposed reaction mechanism. For derivatives of this compound, this could involve modeling interactions with biological targets, such as enzymes, to understand the mechanism of inhibition at a quantum level. Methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to investigate noncovalent interactions, such as hydrogen bonding, which are critical for molecular recognition and binding. nih.gov

These computational studies generate detailed electronic data, including molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. The MEP map is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack, thereby offering mechanistic insights into how the molecule interacts with other reactants or biological macromolecules.

Table 1: Representative Data from Quantum Chemical Calculations

Computational MethodBasis SetCalculated PropertyTypical Application/Insight
DFT (B3LYP)6-311++G(d,p)Optimized GeometryDetermination of the most stable molecular conformation. nih.gov
TD-DFT6-311++G(d,p)Electronic Excitation EnergiesPrediction of UV-Vis absorption spectra.
QTAIM/NCIDef2-TZVPAnalysis of Noncovalent InteractionsInvestigation of hydrogen bonds and van der Waals forces. nih.gov
IRCVariousReaction Pathway FollowingConfirmation of transition states connecting reactants and products.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the conformational flexibility and dynamic behavior of this compound and its derivatives is essential for predicting their biological activity. Conformational analysis and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose. nih.gov

The process often begins with a potential energy scan, where key dihedral angles of the molecule are systematically rotated to identify stable, low-energy conformers. nih.gov The most stable conformer identified is then typically used as the starting point for further simulations. This initial step is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation, known as the bioactive conformation, to fit into a target's binding site.

Following conformational analysis, MD simulations are performed to explore the molecule's dynamic behavior over time. nih.gov These simulations model the motion of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions in a simulated physiological environment (e.g., in explicit solvent). mdpi.com For instance, a 100-nanosecond MD simulation was used to confirm the dynamic stability of a ligand within the binding pocket of its target protein. nih.gov Such simulations can reveal how the molecule fluctuates around its equilibrium state and whether it undergoes significant conformational transitions. The stability of the ligand-protein complex is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site.

Table 2: Key Parameters in Molecular Dynamics Simulations

Parameter/AnalysisDescriptionInsight Gained
Simulation TimeThe duration of the simulation (e.g., 50 ns, 100 ns). nih.govnih.govLonger times allow for the observation of slower, more complex conformational changes.
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure.Assesses the structural stability of the molecule or complex over time. mdpi.com
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual residues or atoms around their average position.Identifies flexible and rigid regions of the molecule.
Radius of Gyration (Rg)A measure of the compactness of the molecule.Indicates whether the molecule undergoes significant unfolding or compaction.

3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

3-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are pivotal in medicinal chemistry for establishing a correlation between the three-dimensional properties of a series of molecules and their biological activity. nih.gov For derivatives of this compound, these models can provide crucial guidelines for designing new compounds with enhanced potency and selectivity. nih.gov

The methodology involves aligning a set of molecules with known activities and then calculating steric and electrostatic fields around them using computational probes. Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields, while CoMSIA provides additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. mdpi.com

The calculated field values are then used as independent variables in a Partial Least Squares (PLS) regression analysis to build a mathematical model that correlates these 3D properties with the dependent variable (biological activity). The predictive power of the resulting model is rigorously validated using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A robust and predictive 3D-QSAR model can then be used to estimate the activity of newly designed, unsynthesized compounds. nih.govbirmingham.ac.uk

The results of a 3D-QSAR study are often visualized as contour maps. These maps highlight regions in 3D space where specific properties are predicted to influence biological activity. For example:

Steric Maps: Green contours may indicate regions where bulky substituents increase activity, while yellow contours show where bulk is detrimental.

Electrostatic Maps: Blue contours might highlight areas where positive charges are favorable, whereas red contours indicate where negative charges enhance activity.

Hydrophobic Maps: Yellow contours could show regions where hydrophobic groups are preferred, while white contours indicate areas favoring hydrophilic groups.

By interpreting these maps, medicinal chemists can rationally modify the lead structure (e.g., this compound) to improve its interaction with the biological target and, consequently, its therapeutic efficacy. mdpi.com

Table 3: Statistical Validation Parameters for a Typical 3D-QSAR Model

ParameterDescriptionAcceptable Value
q² (Cross-validated r²)A measure of the internal predictive ability of the model, often from Leave-One-Out (LOO) cross-validation. nih.gov> 0.5
r² (Non-cross-validated r²)A measure of the model's ability to fit the training set data.> 0.6
r²_pred (External validation r²)A measure of the model's ability to predict the activity of an external test set of compounds.> 0.6
Standard Error of Estimate (SEE)Measures the standard deviation of the residuals.Lower values are better.
F-statisticA statistical test of the overall significance of the regression model.High values indicate significance.

Advanced Applications in Medicinal Chemistry and Chemical Biology Scaffold Based Research

Indole (B1671886) Carboxylic Acids as Scaffolds for Target-Oriented Drug Design

The indole core, a bicyclic aromatic structure, is a recurring motif in a vast number of natural products and synthetic compounds with diverse and potent biological activities. mdpi.com Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it an excellent scaffold for designing molecules that can interact with a wide range of biological targets. nih.gov The addition of a carboxylic acid group, particularly at the 2-position, introduces a key pharmacophoric feature—a strong hydrogen bond donor and acceptor that can also act as a metal chelator. This feature is particularly crucial for the inhibition of metalloenzymes. nih.gov

Enzyme Inhibition Studies

The indole-2-carboxylic acid framework has been extensively explored as a foundational structure for the development of various enzyme inhibitors. While specific inhibitory data for 4,7-difluoro-1H-indole-2-carboxylic acid against a broad range of enzymes is not extensively documented in publicly available literature, research on analogous indole-2-carboxylic acid derivatives provides a strong rationale for its potential in this arena.

Integrase: One of the most promising areas for indole-2-carboxylic acid derivatives is in the development of HIV-1 integrase inhibitors. nih.gov Integrase is a critical enzyme in the HIV life cycle, and its active site contains two essential magnesium ions. The indole-2-carboxylic acid moiety is hypothesized to chelate these divalent metal ions, disrupting the enzyme's function. nih.gov Studies have shown that the indole nucleus and the C2-carboxyl group can form a chelating triad (B1167595) with the Mg2+ ions. mdpi.com Structural optimization of the indole-2-carboxylic acid scaffold, including the introduction of halogenated phenyl groups, has led to derivatives with potent inhibitory activity. For instance, compound 17a (a C6-halogenated derivative) demonstrated an IC50 value of 3.11 μM against HIV-1 integrase. rsc.org Further optimization led to compound 20a , which showed a significantly improved IC50 of 0.13 μM. nih.gov

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives
CompoundSubstitution PatternIC50 (μM)Reference
Indole-2-carboxylic acid (1)Unsubstituted32.37 nih.gov
Compound 17aC6-halogenated benzene (B151609) ring3.11 rsc.org
Compound 20aOptimized C3 and C6 substitutions0.13 nih.gov

α-Glucosidase: α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes. While direct studies on this compound are lacking, related fluorinated oxindole (B195798) derivatives have shown significant potential. For example, certain 5-fluoro-2-oxindole derivatives have exhibited inhibitory activity against α-glucosidase that is 10-15 times higher than the standard drug, acarbose. This suggests that the fluorinated indole scaffold is a promising starting point for developing new α-glucosidase inhibitors.

Metallo-β-Lactamase: Metallo-β-lactamases (MBLs) are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. The carboxylic acid functionality is known to interact with the zinc ions in the active site of these enzymes. While specific research on this compound is not available, the general class of indole-2-carboxylic acids has been investigated as potential MBL inhibitors.

Factor Xa/VIIa: Factor Xa and Factor VIIa are key enzymes in the blood coagulation cascade, making them important targets for the development of anticoagulants. Although direct evidence for the inhibitory activity of this compound against these factors is not published, the indole scaffold is present in some Factor Xa inhibitors. The development of potent and selective inhibitors often involves extensive modification of the core scaffold to optimize interactions with the enzyme's active site.

Modulation of Specific Biological Pathways

The indole-2-carboxylic acid scaffold is not limited to enzyme inhibition. Its derivatives have been shown to modulate various biological pathways implicated in a range of diseases. For instance, derivatives of 1H-indole-2-carboxylic acid have been synthesized and evaluated as inhibitors of the 14-3-3η protein, which is overexpressed in several cancers and contributes to oncogenic signaling. mdpi.com This highlights the versatility of the indole-2-carboxylic acid scaffold in targeting protein-protein interactions and modulating complex signaling cascades. The introduction of fluorine at the 4 and 7 positions of the indole ring in this compound could enhance its ability to interact with specific biological targets and modulate pathways involved in cancer and other diseases. nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated Indole Carboxylic Acids

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For fluorinated indole carboxylic acids, SAR studies focus on understanding the impact of fluorine substitution and the positioning of various functional groups on the indole ring. nih.gov

Impact of Fluorine Substitution on Biological Interactions

The introduction of fluorine into a molecule can have several profound effects. nih.gov Fluorine's high electronegativity can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and create favorable orthogonal multipolar interactions with protein backbones. researchgate.net In the context of this compound, the fluorine atoms can enhance binding affinity to target proteins by forming specific interactions with amino acid residues in the binding pocket. Furthermore, the C-F bond is metabolically stable, which can block sites of oxidative metabolism and thereby improve the pharmacokinetic profile of a drug candidate. researchgate.net Studies on various fluorinated indole derivatives have shown that fluorine substitution can significantly enhance inhibitory activity. nih.gov

Positional Effects of Substituents on the Indole Ring

The position of substituents on the indole ring is critical for determining biological activity. In the case of indole-2-carboxamide derivatives as HIV-1 integrase inhibitors, modifications at the C3 and C6 positions have been shown to significantly impact potency. mdpi.com For example, introducing a halogenated benzene ring at the C6 position led to a marked increase in inhibitory activity. nih.gov Similarly, for other biological targets, the specific placement of the difluoro substituents at the 4- and 7-positions of this compound is expected to confer a unique pharmacological profile compared to other fluorinated or non-fluorinated indole isomers. It has been noted that the presence of fluorine atoms in the fused benzene ring of the indole structure can strengthen inhibitory activity. nih.gov

Table 2: Illustrative SAR of Indole-based Inhibitors (Hypothetical Data Based on General Principles)
ScaffoldSubstitution PositionSubstituentRelative Activity
Indole-2-carboxylic acid-NoneBaseline
Indole-2-carboxylic acidC5-FIncreased
Indole-2-carboxylic acidC6-FIncreased
Indole-2-carboxylic acidC4, C7-F, -FPotentially Enhanced

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov For the this compound scaffold, a pharmacophore model would typically include features such as a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor/metal chelator (the carboxylic acid), and aromatic/hydrophobic regions (the indole ring). The fluorine atoms themselves can be considered as weak hydrogen bond acceptors or as modulators of the electronic properties of the aromatic ring.

Ligand-based design approaches utilize the knowledge of known active molecules to develop new compounds with improved properties. Given the limited specific data on this compound, a ligand-based approach would involve using data from other active fluorinated indole derivatives to build a pharmacophore model. This model could then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophoric requirements and are therefore likely to be active. Computational docking studies on related fluorinated indoles, such as ethyl 6-fluoro-1H-indole-2-carboxylate, have been used to predict binding modes and rationalize biological activity. researchgate.net A similar approach could be applied to this compound to explore its potential interactions with various enzyme active sites. For instance, docking studies of 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid with human placental aromatase have revealed key polar hydrogen bonds and hydrophobic interactions, suggesting its potential as an aromatase inhibitor. nih.gov

Fragment-Based Drug Discovery Approaches Utilizing Indole Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments against biological targets. The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The indole-2-carboxylic acid moiety itself serves as a foundational fragment that can be further elaborated to optimize binding affinity and selectivity.

In FBDD, a library of diverse fragments is screened to identify those that bind, albeit weakly, to the target protein. The this compound molecule is an ideal candidate for inclusion in such a fragment library. The difluorination at the 4 and 7 positions of the benzene ring portion of the indole scaffold significantly alters the electronic properties of the molecule. This modification can lead to unique binding interactions that would not be observed with the non-fluorinated parent indole. The electron-withdrawing nature of the fluorine atoms can influence hydrogen bonding capabilities and dipole moments, providing a distinct chemical tool for probing the binding pockets of proteins.

Once a fragment like this compound is identified as a "hit," it can be systematically built upon or "grown" to increase its potency and develop it into a lead compound. The carboxylic acid group at the 2-position provides a convenient chemical handle for synthetic elaboration, allowing chemists to link it to other fragments or add functional groups to explore and exploit nearby binding pockets on the target protein.

Addressing Developability Issues through Chemical Modifications

A primary challenge in drug discovery is optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties to ensure it can reach its target in the body and remain there long enough to exert a therapeutic effect. The chemical modification of scaffolds like indole-2-carboxylic acid is a key strategy for overcoming these developability hurdles.

Solvent Solubility
DMSOSoluble (small amount)
Methanol (B129727)Soluble (small amount)

This interactive table summarizes the known solubility of this compound in common laboratory solvents. biosynce.com

Further modifications of the core scaffold, for instance by creating amide or ester derivatives from the carboxylic acid group, can be employed to fine-tune solubility to meet the requirements for a specific therapeutic application.

For a drug to be orally active, it must be absorbed from the gastrointestinal tract, which requires it to permeate through cell membranes. The ability of a molecule to do so is influenced by its size, lipophilicity, and ionization state. The carboxylic acid group of this compound is ionizable, and its acidity (pKa) is a key determinant of its charge at physiological pH.

Fluorination can have a profound effect on the pKa of nearby acidic or basic groups. The strong electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid, making it more acidic. This change in ionization can significantly impact a compound's ability to cross cellular membranes. Strategic fluorination has been shown in other indole-containing series to beneficially influence oral absorption. acs.orgnih.gov By reducing the basicity (or increasing the acidity) of nearby functional groups, fluorine substitution can lead to improved oral bioavailability. acs.orgnih.gov

Conclusion and Future Research Directions for 4,7 Difluoro 1h Indole 2 Carboxylic Acid

Summary of Current Research Landscape

4,7-Difluoro-1H-indole-2-carboxylic acid has emerged as a significant heterocyclic scaffold in medicinal chemistry and materials science. The current research landscape is primarily focused on its role as a versatile building block for the synthesis of more complex, biologically active molecules. The presence of two fluorine atoms on the benzene (B151609) portion of the indole (B1671886) ring imparts unique properties, such as enhanced chemical stability, improved pharmacokinetic profiles, and altered biological activity compared to its non-fluorinated counterparts. Current time information in Phelps County, US.

Research has established that this compound is a key intermediate in the development of various pharmaceuticals. chemimpex.com Its derivatives have shown considerable promise in several therapeutic areas. Notably, carboxamide derivatives of the closely related 4,6-difluoro-1H-indole-2-carboxylic acid have demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential of this scaffold in developing new antitubercular agents. nih.gov Furthermore, studies have indicated that indole derivatives possess antiproliferative effects against various cancer cell lines, suggesting a potential application in oncology. The broader indole-2-carboxylic acid framework has also been identified through virtual screening as a promising scaffold for the development of novel HIV-1 integrase inhibitors, with the carboxyl group playing a key role in chelating essential magnesium ions in the enzyme's active site. mdpi.comnih.gov The core indole structure is recognized for its biological relevance, and strategic fluorination at the 4- and 7-positions is a key modification for enhancing drug-like properties. Current time information in Phelps County, US.

Emerging Synthetic Methodologies and Catalytic Innovations for Fluorinated Indoles

The synthesis of fluorinated indoles, including this compound, is rapidly evolving beyond traditional methods. Modern strategies are increasingly focused on efficiency, selectivity, and sustainability.

One emerging area is the use of transition-metal catalysis for direct C-H bond functionalization. This approach allows for the late-stage modification of the indole core, avoiding the need for pre-functionalized starting materials. For instance, copper-catalyzed C5-H functionalization of indoles has been developed, offering a cost-effective method for modifying a traditionally unreactive position. news-medical.net Similarly, rhodium- and cobalt-catalyzed systems have been employed for various C-H activation and annulation reactions to build the indole skeleton or add complexity to it. mdpi.comthieme-connect.comacs.org Palladium-catalyzed cascade processes involving isocyanide insertion and C(sp³)–H activation represent another innovative route to construct the indole framework. thieme-connect.com

Metal-free synthesis is also gaining traction as a more environmentally benign alternative. A notable example is the oxidative dearomatization approach, which enables the assembly of fluorinated indoles from simple anilines using an organic oxidant, completely avoiding the use of metals. nih.gov

For creating chiral indole derivatives, catalytic asymmetric Friedel–Crafts reactions are a powerful tool. Using chiral metal complexes (e.g., copper/BOX catalysts) or organocatalysts, researchers can achieve high enantioselectivity in the alkylation of indoles, which is crucial for developing stereospecific therapeutic agents. nih.gov

These innovative catalytic systems represent a significant leap forward, providing more direct and versatile routes to highly functionalized and fluorinated indole scaffolds like this compound.

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

MethodologyCatalyst TypeKey AdvantagesTypical Application
C-H Functionalization Copper, Rhodium, PalladiumHigh atom economy, late-stage modificationDirect alkylation/arylation of the indole ring news-medical.netthieme-connect.com
Oxidative Dearomatization Metal-Free (Organic Oxidants)Avoids metal contamination, scalableSynthesis of trifluoromethyl indoles from anilines nih.gov
Asymmetric Friedel-Crafts Chiral Metal Complexes, OrganocatalystsHigh enantioselectivitySynthesis of chiral 3-substituted indoles nih.gov
Photocatalysis Ruthenium(II) complexesMild reaction conditions (visible light)Synthesis of N-arylindoles thieme-connect.com

Untapped Reactivity and Novel Transformations of this compound

While the primary reactivity of this compound explored to date involves standard nucleophilic acyl substitution at the C2-carboxylic acid to form amides and esters, its full reactive potential remains largely untapped. nih.govkhanacademy.orgpressbooks.pub The electron-rich indole core and the presence of C-F bonds open avenues for novel transformations.

The indole ring is inherently reactive towards electrophilic substitution , typically at the C3 position. However, the electronic influence of the C2-carboxyl group and the C4/C7-fluoro substituents could alter this regioselectivity, leading to potentially novel functionalization patterns that have yet to be thoroughly investigated.

More advanced transformations that are currently at the forefront of synthetic chemistry could be applied to this scaffold:

C-H Activation: As discussed in the previous section, the direct functionalization of the C3, C5, and C6 positions via transition-metal catalysis is a significant area for exploration. Applying these methods could allow for the direct attachment of alkyl, aryl, or other functional groups without requiring multi-step synthesis. news-medical.netresearchgate.net

C-F Bond Activation: The selective activation and functionalization of carbon-fluorine bonds is a challenging but increasingly feasible area of research. rsc.org Applying novel catalytic systems to selectively replace one of the fluorine atoms on the this compound scaffold with another functional group could generate a diverse library of new compounds with unique properties. This could involve hydrodefluorination or hydroxydefluorination, offering access to a wider range of fluorinated indole derivatives from a single precursor. rsc.org

Decarboxylative Coupling: The C2-carboxylic acid group itself can be used as a handle in decarboxylative cross-coupling reactions. This would allow for the direct replacement of the -COOH group with aryl, vinyl, or alkyl fragments, providing a novel route to 2-substituted indoles that are otherwise difficult to access.

Exploring these untapped reaction pathways will be crucial for unlocking the full synthetic utility of this valuable fluorinated indole scaffold.

Potential for New Therapeutic Modalities and Chemical Probes Based on the Scaffold

The this compound scaffold is a privileged structure with substantial potential for the development of new therapeutic agents and chemical probes. Its inherent properties make it an attractive starting point for rational drug design.

Therapeutic Modalities:

Antitubercular Agents: Building on the promising activity of related 4,6-difluoroindole (B180311) carboxamides, further optimization of derivatives from the 4,7-difluoro scaffold could lead to potent new drugs against multidrug-resistant tuberculosis. nih.gov

Kinase Inhibitors: Fluorinated indoles are core components of successful kinase inhibitors used in oncology (e.g., Sunitinib). researchgate.net The 4,7-difluoro substitution pattern could be exploited to design new, selective inhibitors of kinases implicated in cancer and other diseases.

Antiviral Drugs: The indole-2-carboxylic acid core has been validated as a starting point for HIV-1 integrase inhibitors. mdpi.comnih.gov Further elaboration of the 4,7-difluoro analogue could yield next-generation inhibitors with improved potency or resistance profiles. The indole scaffold has also been used in the design of inhibitors targeting the HIV gp41 hydrophobic pocket, suggesting broader applicability in virology. nih.gov

Anti-inflammatory Agents: Indole derivatives have been explored as inhibitors of enzymes like cyclooxygenase (COX), suggesting potential in developing novel non-steroidal anti-inflammatory drugs (NSAIDs). chemimpex.com

Antihypertensive Agents: More broadly, indole-3-carboxylic acid derivatives have been designed as angiotensin II receptor antagonists, indicating the scaffold's utility in cardiovascular disease. nih.gov

Chemical Probes: Beyond direct therapeutic use, the scaffold can be used to create chemical probes to investigate biological systems. chemimpex.com By attaching reporter tags (e.g., fluorescent dyes, biotin) to the indole core or its derivatives, researchers can develop tools to:

Identify and validate new drug targets.

Study enzyme mechanisms and receptor interactions. chemimpex.com

Visualize biological processes within cells.

The combination of a rigid, biologically relevant core with the unique properties of fluorine makes this compound an exceptionally valuable platform for these applications.

Table 2: Potential Therapeutic Targets for this compound Derivatives

Therapeutic AreaPotential Target(s)Rationale
Infectious Disease Mycobacterium tuberculosis enzymes, HIV-1 IntegraseProven activity of fluorinated indole carboxamides against TB; Indole-2-carboxylic acid scaffold identified for integrase inhibition. mdpi.com
Oncology Protein Kinases (e.g., RTKs), PI3Kα/EGFRFluorinated indoles are established kinase inhibitor scaffolds; Indole-2-carboxamides designed as dual PI3Kα/EGFR inhibitors. researchgate.netnih.gov
Inflammation Cyclooxygenase (COX) EnzymesIndole derivatives explored for anti-inflammatory properties. chemimpex.com
Cardiovascular Angiotensin II Receptor 1 (AT₁)Indole-3-carboxylic acid derivatives show antihypertensive activity. nih.gov

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel molecules based on the this compound scaffold is greatly enhanced by the tight integration of computational and experimental techniques. This synergistic approach accelerates the drug discovery process, reduces costs, and improves the probability of success.

Computational methods play a critical role in the initial stages of design. Techniques such as molecular docking and virtual screening allow researchers to computationally test large libraries of virtual compounds against a specific biological target. This was successfully used to identify the indole-2-carboxylic acid scaffold as a potential HIV-1 integrase inhibitor by predicting its ability to bind to the enzyme's active site. mdpi.comnih.gov

Structure-based drug design, which relies on the 3D structure of the target protein, can be used to guide the modification of the lead scaffold. For example, computational modeling has been used to design indole-2-carboxamides as dual inhibitors of PI3Kα and EGFR for cancer therapy, with docking studies confirming that the designed compounds could fit within the kinase catalytic sites. nih.gov Similarly, docking was used to predict how indole-containing compounds could mimic the binding of tryptophan residues in the hydrophobic pocket of HIV's gp41 protein. nih.gov

Once promising candidates are designed computationally, they are synthesized and evaluated experimentally. The experimental data on biological activity and structure-activity relationships (SAR) are then fed back into the computational models to refine them, leading to a new cycle of design and testing. This iterative "design-synthesize-test-analyze" cycle is a cornerstone of modern medicinal chemistry. acs.org This integrated approach ensures that synthetic efforts are focused on compounds with the highest likelihood of success, maximizing the potential of the this compound scaffold in developing new chemical and therapeutic entities.

Q & A

Q. What are the recommended synthetic routes for 4,7-difluoro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors or functionalization of indole scaffolds. For example:
  • Route 1 : Hydrolysis of ethyl 4,7-difluoro-1H-indole-2-carboxylate (similar to ethyl 5,7-difluoroindole-2-carboxylate in ) under acidic or basic conditions.

  • Route 2 : Coupling reactions using 4,7-difluoroindole-2-carboxylic acid with amines or hydrazines via activation with reagents like EDCI/HOBt (adapted from ).

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios (1:1.1 for acid:amine). Catalysts such as DMAP can improve acylation efficiency. Yields >85% are achievable under reflux conditions .

    Reaction Type Conditions Yield
    Ester hydrolysis (Route 1)1M HCl, 80°C, 6h75–90%
    Amide coupling (Route 2)EDCI/HOBt, DMF, RT, 12h80–98%

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : HPLC with a C18 column (98% purity threshold; see for analogous compounds).
  • Structural Confirmation :
  • 1H/13C NMR : Identify indole protons (δ 7.2–7.8 ppm) and carboxylic acid protons (δ 12–13 ppm).
  • 19F NMR : Distinct signals for C4-F (δ -110 to -120 ppm) and C7-F (δ -125 to -135 ppm).
  • Mass Spectrometry : ESI-MS [M-H]⁻ peak at m/z 226.0 (calculated for C9H5F2NO2).

Advanced Research Questions

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound derivatives for antimicrobial activity?

  • Methodological Answer :
  • Derivatization : Synthesize carboxamides (e.g., N-adamantyl or N-benzyl derivatives) to test against Mycobacterium (adapted from ).
  • SAR Analysis :
  • Fluorine Position : Compare 4,7-difluoro vs. 5,7-difluoro analogs () to assess fluorine’s electronic effects on binding.
  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or ester groups to modulate lipophilicity.
  • Assays : Minimum inhibitory concentration (MIC) assays in nutrient broth (pH 7.0, 37°C) .

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in halogenated indole derivatives?

  • Methodological Answer :
  • Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray data.
  • Refinement : SHELXL () refines fluorine positions via anisotropic displacement parameters. For example:
  • Key Parameters : R1 < 0.05, wR2 < 0.10, and Flack parameter for absolute configuration.
  • Case Study : A 4,7-difluoroindole derivative showed a dihedral angle of 5.2° between the indole ring and carboxylic acid group, confirming planarity .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Variable Control : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%).
  • Data Validation :
  • Reproducibility : Triplicate experiments with positive/negative controls (e.g., rifampicin for antimicrobial studies).
  • Purity Reassessment : Re-analyze compound purity via HPLC if conflicting results arise ().
  • Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines to identify confounding factors (e.g., cell line variability) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly for this compound derivatives in literature?

  • Methodological Answer :
  • Catalyst Efficiency : EDCI/HOBt couplings () yield >90%, while Schotten-Baumann reactions () may drop to 30% due to side reactions.
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity vs. dichloromethane, which slows kinetics.
  • Recommendation : Use kinetic monitoring (TLC or in-situ IR) to terminate reactions at optimal conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.